N-[3-(Fluoren-9-ylideneaminooxy)-2-hydroxy-propyl]-N-(4-fluoro-phenyl)-methanesulfonamide
Description
N-[3-(Fluoren-9-ylideneaminooxy)-2-hydroxy-propyl]-N-(4-fluoro-phenyl)-methanesulfonamide is a sulfonamide derivative characterized by a fluorenylideneaminooxy group attached to a 2-hydroxypropyl chain. The compound features a methanesulfonamide core linked to a 4-fluorophenyl substituent, which confers distinct electronic and steric properties. Fluorene derivatives are known for their rigid planar structure and π-conjugation, which enhance optical and electronic applications .
Properties
IUPAC Name |
N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c1-31(28,29)26(17-12-10-16(24)11-13-17)14-18(27)15-30-25-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,18,27H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCVOFDJVDGBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(Fluoren-9-ylideneaminooxy)-2-hydroxy-propyl]-N-(4-fluoro-phenyl)-methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.47 g/mol. The structure features a fluorenylidene moiety, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, which include compounds similar to this compound. For instance, a study on O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.156 to 4 mg/mL depending on the specific derivative and formulation used .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Fluorenone Derivative A | 0.156 | Staphylococcus aureus |
| Fluorenone Derivative B | 0.312 | Escherichia coli |
| Fluorenone Derivative C | 0.625 | Klebsiella pneumoniae |
Cytotoxicity and Antiproliferative Activity
The fluorenone structure has been associated with cytotoxic effects in cancer cells. Studies indicate that modifications to the fluorenone ring can enhance antiproliferative activity against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent growth inhibition . The introduction of specific substituents was found to significantly influence the compound's biological efficacy.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Topoisomerase : Some fluorenone derivatives have been shown to act as inhibitors of type I topoisomerases, which play a crucial role in DNA replication and transcription.
- Antioxidant Properties : The presence of electron-withdrawing groups in the structure can enhance antioxidant activity, contributing to reduced oxidative stress in cells.
- Interaction with Bacterial Proteins : Molecular docking studies have indicated that these compounds can bind effectively to bacterial proteins, disrupting their function and leading to cell death .
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial properties of several fluorenone derivatives, including those structurally related to this compound. Results showed that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of fluorenone derivatives on human cancer cell lines revealed that specific structural modifications led to increased apoptosis in treated cells, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide ()
This analogue shares the fluorenylideneaminooxy and 2-hydroxypropyl moieties with the target compound. Key differences include:
- Aromatic substituent : 4-Methoxyphenyl vs. 4-fluorophenyl. The methoxy group is electron-donating, increasing lipophilicity but reducing metabolic stability compared to fluorine.
- Sulfonamide type : Benzene sulfonamide (bulkier aromatic system) vs. methanesulfonamide (smaller, more flexible). The former may enhance π-stacking but reduce solubility.
- Biological implications : The benzene sulfonamide in could exhibit stronger binding to aromatic-rich enzyme pockets, whereas the target compound’s methanesulfonamide might favor interactions with hydrophobic or smaller binding sites .
N-(3-Carbazol-9-yl-2-hydroxypropyl)-N-p-tolyl-methanesulfonamide ()
- Core structure : Replaces fluorene with carbazole, a larger, nitrogen-containing heterocycle. Carbazole’s electron-rich nature may improve charge-transfer interactions but reduce planarity compared to fluorene.
- Substituent: p-Tolyl (methylphenyl) vs. 4-fluorophenyl.
- Activity : ’s MDL number (CBKinase1_001079) suggests kinase inhibition activity. The target compound’s fluorine atom might offer better target selectivity due to its electronegativity .
Sulfonamide Derivatives with Varied Backbones
Rosuvastatin Intermediate ZD-9 ()
- Structure: Features a pyrimidine ring and diphenylphosphinoylmethyl group, unlike the target compound’s propyl chain. Both share a 4-fluorophenyl group.
- Functional groups: The phosphinoyl moiety in ZD-9 could enable metal coordination, useful in statin-mediated HMG-CoA reductase inhibition. The target compound lacks this but retains the sulfonamide’s hydrogen-bonding capacity.
N-Acetyl-N-[2,4-dicyano-1-(4-methoxy-phenyl)-9,10-dihydrophenanthren-3-yl]-acetamide ()
- Backbone: Dihydrophenanthrene core with cyano and acetyl groups. The extended conjugated system may enhance fluorescence, diverging from the target compound’s likely biological focus.
- Substituents: 4-Methoxyphenyl and cyano groups introduce polarity and electron-withdrawing effects, respectively. The target compound’s fluorine and hydroxyl groups balance electronegativity and solubility more effectively .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s methanesulfonamide and fluorine substituent likely improve solubility and metabolic stability over ’s benzenesulfonamide and methoxy group.
- Compared to ’s carbazole derivative, the fluorene core may offer better planarity for π-π stacking in target binding .
Research Findings and Implications
- Electron-withdrawing effects : The 4-fluorophenyl group in the target compound enhances resistance to oxidative metabolism compared to methoxy or methyl substituents in analogues .
- Hydrogen bonding : The hydroxyl group in the propyl chain could facilitate interactions with serine/threonine kinases, a feature absent in ’s ZD-9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
